molecular formula C15H19N3O2 B2654137 3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1092277-68-3

3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2654137
CAS RN: 1092277-68-3
M. Wt: 273.336
InChI Key: AUQROQSRUJTSAR-UHFFFAOYSA-N
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Description

The compound “3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of the spirohydantoin class of compounds . Spirohydantoins are a privileged class of heterocyclic scaffolds with pharmacological interest .


Synthesis Analysis

The synthesis of similar spirohydantoin compounds involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reactions proceed readily, with high yields and no further purification .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar spirohydantoin compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . These reactions are part of a multi-step sequence that leads to the formation of the spirohydantoin scaffold .

Scientific Research Applications

Anticonvulsant Activity

The hydantoin ring system, to which this compound belongs, has a rich history in anticonvulsant drug development. Notably, phenytoin (Dilantin) has been used for decades to manage epilepsy symptoms. While the hydantoin ring itself lacks biological activity, derivatives like our compound exhibit anticonvulsant properties. Researchers explore their potential as novel antiepileptic agents .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Investigating whether our compound exhibits anti-inflammatory effects could lead to novel therapeutic strategies. For instance, compounds like BIRT377 have demonstrated potent anti-inflammatory activity .

Structure–Activity Relationship Studies

Researchers can synthesize derivatives of our compound with specific modifications (e.g., substitutions on the phenyl ring) to explore their pharmacological activity. These studies help establish structure–activity relationships, guiding drug design and optimization .

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-2-4-12(5-3-11)10-18-13(19)15(17-14(18)20)6-8-16-9-7-15/h2-5,16H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQROQSRUJTSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCNCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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